Nitrosoproline

説明

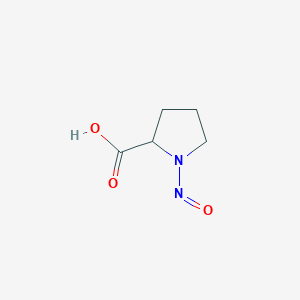

Nitrosoproline, also known as 1-nitroso-L-proline, is a nitroso derivative of the amino acid proline. It is formed endogenously in the human body from proline and nitrite. This compound has been studied for its potential mutagenic and carcinogenic properties, although it is generally considered nonmutagenic and noncarcinogenic under normal conditions .

準備方法

Synthetic Routes and Reaction Conditions: Nitrosoproline can be synthesized through the nitrosation of proline. This process typically involves the reaction of proline with nitrite under acidic conditions. The reaction can be represented as follows: [ \text{Proline} + \text{Nitrite} \rightarrow \text{this compound} ]

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis generally follows the same principles as laboratory preparation, involving the controlled reaction of proline with nitrite in an acidic medium .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to ultraviolet radiation, leading to the formation of reactive oxygen species.

Reduction: The compound can be reduced to proline under certain conditions.

Substitution: this compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Ultraviolet radiation and oxygen.

Reduction: Reducing agents such as hydrogen or metal hydrides.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Reactive oxygen species and other oxidative products.

Reduction: Proline.

Substitution: Various substituted proline derivatives depending on the

生物活性

Nitrosoproline (NPRO) is a nitroso compound formed through the reaction of proline with nitrite, and it has garnered attention in various fields of research, including cancer epidemiology and dietary studies. This article explores the biological activity of NPRO, focusing on its formation, potential health implications, and the mechanisms through which it operates.

Formation and Metabolism

NPRO is synthesized endogenously when proline reacts with nitrite, particularly in acidic environments such as the stomach. This reaction can occur when dietary nitrates are consumed, leading to the formation of nitrite by bacterial action in the mouth or stomach. The endogenous production of NPRO has been studied in animal models, such as guinea pigs, where urinary excretion levels were measured after administration of sodium nitrate and proline. Results indicated that higher levels of NPRO were excreted when animals were supplemented with sodium nitrate compared to sodium nitrite, suggesting that dietary nitrate can significantly influence NPRO formation .

Carcinogenic Potential

NPRO is classified as a non-carcinogenic nitrosamino acid; however, its role as a biomarker for the risk of gastric cancer has been investigated. Epidemiological studies have shown associations between urinary levels of N-nitroso compounds (including NPRO) and gastric cancer risk. In a study involving 191 gastric cancer cases and 569 controls, logistic regression analysis revealed that elevated levels of NPRO were linked to increased cancer risk . This suggests that while NPRO itself may not be directly carcinogenic, its presence could indicate higher levels of harmful nitroso compounds in the body.

The biological activity of NPRO is primarily mediated through its interaction with nitric oxide (NO) signaling pathways. Under hypoxic conditions, nitrite can be reduced to NO, which plays a crucial role in vasodilation and other physiological processes. Research indicates that NPRO may act as a reservoir for NO or contribute to its bioavailability, thereby influencing vascular function .

Dietary Studies

A case-control study conducted in Newfoundland and Labrador assessed the relationship between dietary intake of N-nitroso compounds and colorectal cancer risk. The findings indicated that higher intake levels correlated with increased cancer risk, particularly for specific types of colorectal tumors . This underscores the importance of dietary sources in modulating NPRO levels and their potential health effects.

Intragastric Nitrosation Studies

Intragastric nitrosation was explored using a modified N-nitrosoproline test in patients at risk for gastric cancer. The study found that individuals with conditions like pernicious anemia exhibited significantly higher urinary excretion of NPRO compared to controls, indicating enhanced intragastric nitrosation . This highlights how certain medical conditions can affect the metabolism and excretion of nitroso compounds.

Data Summary

科学的研究の応用

Cancer Research

NPRO has been studied extensively in relation to its potential role in carcinogenesis. While it is generally considered non-carcinogenic, its interactions with other compounds and environmental factors have raised concerns.

Endogenous Formation and Carcinogenic Risk

Research indicates that NPRO can be formed endogenously in cigarette smokers, suggesting a link between smoking and increased levels of nitrosamines in the body. A study assessed the potential for inhaled cigarette smoke to induce N-nitrosation of amines, highlighting the importance of understanding how lifestyle factors contribute to nitrosamine formation .

Urinary Biomarkers and Gastric Cancer

NPRO has been utilized as a urinary biomarker in studies examining the relationship between dietary intake of nitrates/nitrites and gastric cancer risk. In a nested case-control study within a large cohort in Shanghai, urinary levels of NPRO were measured alongside other nitroso compounds to evaluate their association with gastric cancer . The findings suggested that monitoring NPRO could help estimate human exposure to potentially carcinogenic compounds.

Dietary Studies

NPRO's formation from dietary sources has been a focal point in research aimed at understanding dietary interventions that may mitigate cancer risk.

Nitrate Intake from Water

A study conducted among rural populations in Nebraska found a correlation between nitrate levels in drinking water and urinary excretion of NPRO. This finding underscores the significance of dietary nitrate as a precursor for nitrosamine formation .

Impact of Dietary Interventions

A pilot study explored the effects of garlic consumption on urinary NPRO levels. Participants consuming garlic supplements showed reduced urinary excretion of NPRO compared to those on a placebo, suggesting that certain dietary components may influence nitrosamine formation .

Analytical Methods

The quantification of NPRO is critical for its application in research. Advanced analytical techniques have been developed to measure NPRO levels accurately.

Gas Chromatography-Mass Spectrometry (GC-MS)

A stable isotope dilution method using GC-MS has been established for quantifying NPRO in urine samples, achieving low detection limits necessary for reliable analysis . This method has facilitated various studies investigating the effects of dietary interventions on nitrosamine levels.

Case Studies

Several case studies have illustrated the implications of NPRO in public health and cancer prevention strategies.

Shanghai Cohort Study

In this extensive cohort study involving over 18,000 participants, researchers evaluated the association between urinary NPRO levels and gastric cancer incidence. The results indicated that higher urinary concentrations were linked to increased cancer risk, emphasizing the need for further investigation into dietary sources and lifestyle factors affecting nitrosamine exposure .

Effects of Proton Pump Inhibitors

Another case study examined the impact of proton pump inhibitors on N-nitroso compound concentrations in gastric juice. The findings revealed no significant increase in NPRO levels following treatment, suggesting that these medications do not exacerbate nitrosamine formation under controlled conditions .

Data Summary Table

化学反応の分析

Denitrosation

N-nitrosoproline can undergo denitrosation in acidic conditions, yielding the corresponding secondary amines . This reaction involves the loss of the nitroso group (-NO) from the nitrosamine.

-

Protolytic denitrosation can be accelerated by adding nucleophiles such as bromide, thiocyanate, and thiourea to the reaction .

-

Solvent systems like 80% acetic acid–water containing bromide ion (or thiourea) as a nucleophilic catalyst are the most reactive .

Protonation

Under acidic conditions, the nitrogen atom in nitrosoproline can undergo protonation, which affects its reactivity .

Reactions with Electrophiles

Nitrosamines react with electrophiles, resulting in O-substituted hydroxydiazenium salts .

-

The electrophile is most commonly an alkylating agent, forming alkoxydiazenium .

-

Trialkyloxonium salts, dimethyl sulfate, alkyl fluorosulfonates, and alkyl halides with silver perchlorate have all been used to O-alkylate nitrosamines .

Reactions with Organolithium and Grignard Reagents

Nitrosamines are weakly electrophilic at the nitroso-nitrogen and are susceptible to nucleophilic attack at that site by organolithium and Grignard reagents .

-

The initial product is an unstable oxy-hydrazine, which undergoes elimination to form either hydrazone or azomethine imine .

-

Azomethine imine is susceptible to further nucleophilic attack, α-substituted hydrazine is often isolated after workup when Grignard reagents are used .

Photolysis

N-nitrosamines undergo fragmentation of their N–N bond when induced by photolysis .

-

Excitation of NDMA to a singlet excited state by either its π → π* or n → π* transition leads to photolytic cleavage, although it can be reformed by recombination of the produced nitric oxide (NO) and dimethylamino radical .

-

Photolysis of gaseous NDMA displays a fragmentation quantum yield of 1, whereas the quantum yields for nitrosamines in solution are much lower (Φ ≤ 0.3), presumably as a result of solvent cages that promote the back reaction .

特性

IUPAC Name |

1-nitrosopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKPHJWEIIAIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860015 | |

| Record name | 1-Nitrosoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-28-0, 7519-36-0 | |

| Record name | NSC109546 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Nitrosoproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitrosoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitrosoproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。